molecular formula C14H15N5O2 B3406436 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 31950-61-5

8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3406436
CAS RN: 31950-61-5
M. Wt: 285.3 g/mol
InChI Key: GJJSIFLFBCWVQS-UHFFFAOYSA-N
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Description

The compound “8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical with the linear formula C22H22FN5O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 407.451 . The compound is part of the purine family, which are heterocyclic aromatic organic compounds . More detailed structural analysis may require advanced computational chemistry tools.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 660.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 113.3±0.5 cm^3, a polar surface area of 89 Å^2, and a molar volume of 291.5±7.0 cm^3 .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, all safety and hazard considerations should be evaluated by the user.

Mechanism of Action

Target of Action

The primary targets of the compound “8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be studied once the targets and the mode of action are known.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .

properties

IUPAC Name

8-amino-7-benzyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJSIFLFBCWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279788
Record name 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS RN

31950-61-5
Record name NSC14132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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